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Fe(3+)-Ascorbate

Cat. No.: B14349857
CAS No.: 91260-12-7
M. Wt: 230.96 g/mol
InChI Key: HOCQMXPUHOXSDR-RXSVEWSESA-M
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Description

Overview of Iron(III)-Ascorbate Complexation in Chemical Systems

The formation of the Fe(3+)-Ascorbate complex is a dynamic process characterized by the chelation of the ferric ion by ascorbic acid. ontosight.ai Ascorbic acid, a weak dibasic acid, can act as a ligand, coordinating with the Fe³⁺ ion through its hydroxyl and carbonyl groups. ontosight.aimdpi.com This interaction is highly dependent on the pH of the system. At physiological pH, ascorbic acid exists predominantly as the monoanion (AscH⁻), which readily forms a chelate complex with Fe³⁺. mdpi.comnih.gov

The complexation is often an intermediate step in the reduction of Fe(III) to ferrous iron (Fe²⁺). nih.govmdpi.com This redox activity is a hallmark of the this compound system. The formation of the complex facilitates an intramolecular electron transfer, leading to the generation of Fe²⁺ and the ascorbyl radical. nih.govresearchgate.net This process is remarkably rapid, often occurring on a millisecond timescale. researchgate.net

Spectroscopic studies, particularly using stopped-flow techniques, have been instrumental in characterizing the transient nature of the this compound complex. researchgate.netbirzeit.edu These studies have identified the formation of a distinct blue or purple intermediate species upon the mixing of Fe³⁺ and ascorbate (B8700270) solutions, which then decays as the reduction to Fe²⁺ proceeds. researchgate.netbirzeit.edubirzeit.edu The exact stoichiometry of the complex can vary, with evidence suggesting the formation of species such as [Fe(Hasc)]²⁺.

The stability of the this compound complex is a critical factor influencing its reactivity. While it is a necessary precursor for the reduction of iron, the complex itself is inherently unstable and transient, particularly in aqueous solutions at low pH where the reduction to Fe²⁺ is favored. birzeit.edu In contrast, in certain non-aqueous solvents like methanol (B129727) and at higher pH, the ferric state can be more stable. birzeit.edu

Significance of Iron(III)-Ascorbate in Transition Metal Coordination Science

The study of this compound provides profound insights into the fundamental principles of transition metal coordination chemistry, particularly concerning redox-active ligands and inner-sphere electron transfer mechanisms. The interaction serves as a classic example of how a ligand can modulate the redox potential of a metal center, facilitating a change in its oxidation state.

The transient nature of the this compound complex has driven the development and application of advanced kinetic techniques, such as stopped-flow spectrophotometry, to study rapid reactions in solution. researchgate.netbirzeit.edu These investigations have allowed for the detailed elucidation of multi-step reaction pathways involving precursor complex formation, intramolecular electron transfer, and subsequent product formation. researchgate.net

Furthermore, the this compound system is a valuable model for understanding the behavior of iron in more complex biological and environmental systems. The principles governing its formation and reactivity are relevant to processes such as iron uptake and metabolism in living organisms and the redox cycling of iron in natural waters. nih.govnih.gov The ability of ascorbate to reduce and chelate iron has implications for both pro-oxidant and antioxidant activities in biological contexts. nih.govmdpi.com

The following table summarizes key kinetic parameters for the reduction of Fe(III) by ascorbic acid, highlighting the influence of pH on the reaction rate.

pHRate Constant (k)Reaction Order with respect to Fe(III)Reaction Order with respect to Ascorbic AcidReference
5Decreased by 1 order of magnitude compared to pH 61.8110 acs.orgresearchgate.netnih.gov
6--0 acs.orgnih.gov

This table illustrates the complex kinetics of the Fe(III) reduction by ascorbic acid, where the rate is not always directly proportional to the concentration of both reactants.

Historical Context of Ferric Ascorbate Research Developments

The investigation of the this compound complex is intrinsically linked to the discovery and characterization of ascorbic acid (Vitamin C). While James Lind first demonstrated the antiscorbutic properties of citrus fruits in the 18th century, it was not until the early 20th century that ascorbic acid was isolated and structurally identified. Albert Szent-Györgyi first isolated "hexuronic acid" from plant and animal sources between 1928 and 1932, and in 1933, Walter Norman Haworth elucidated its structure.

Early research into the chemical properties of ascorbic acid quickly identified its potent reducing capabilities, leading to investigations of its interactions with metal ions, including iron. The observation that ascorbic acid could enhance the absorption of non-heme iron spurred interest in the underlying chemical mechanisms. ontosight.ai

The mid-20th century saw the application of emerging analytical techniques to study the this compound interaction in more detail. The use of spectrophotometry allowed for the initial characterization of the colored complexes formed between iron and ascorbate. researchgate.net Later, the development of rapid kinetic methods like stopped-flow spectrophotometry in the latter half of the century was a significant breakthrough, enabling researchers to observe the transient intermediates and measure the rapid rates of the redox reaction. researchgate.netbirzeit.edu

More recent research has employed a wider array of sophisticated techniques, including Mössbauer spectroscopy, electron paramagnetic resonance (EPR), and computational modeling, to provide a more complete picture of the structure, bonding, and reactivity of the this compound complex. mdpi.comresearchgate.net These studies have confirmed the inner-sphere nature of the electron transfer and have helped to elucidate the complex interplay of pH, solvent, and other ligands on the reaction pathway. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FeO6+2 B14349857 Fe(3+)-Ascorbate CAS No. 91260-12-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91260-12-7

Molecular Formula

C6H7FeO6+2

Molecular Weight

230.96 g/mol

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;iron(3+)

InChI

InChI=1S/C6H8O6.Fe/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+3/p-1/t2-,5+;/m0./s1

InChI Key

HOCQMXPUHOXSDR-RXSVEWSESA-M

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Fe+3]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Fe+3]

Origin of Product

United States

Synthesis and Preparation Methodologies of Iron Iii Ascorbate Complexes

Impact of Precursor Molecules on Ferric Ascorbate (B8700270) Synthesis

The choice of precursor molecules is a critical determinant in the synthesis of iron-ascorbate complexes, directly influencing the reaction's feasibility, yield, and the final product's characteristics.

The primary precursors are the iron source and the ascorbic acid source. For the synthesis of Fe(III)-ascorbate, ferric salts such as ferric chloride (FeCl₃) or ferric perchlorate (B79767) are commonly used. birzeit.edunih.gov The anion associated with the ferric salt can impact the reaction kinetics and the potential for side reactions. In related syntheses of iron compounds, a variety of precursors like FeCl₃·6H₂O, FeSO₄·7H₂O, and ferric ammonium (B1175870) sulfate (B86663) have been utilized, highlighting the range of available iron sources. acs.org

Similarly, the synthesis of ferrous ascorbate (Fe²⁺) typically employs ferrous sulphate as the starting material. innovareacademics.inresearchgate.net The principle extends to Fe(III) complexes, where the purity and stability of the chosen ferric salt are paramount. The reaction medium itself, dictated by the choice of solvents (e.g., water, methanol (B129727), ethanol) and other reagents, is also considered a part of the precursor environment that shapes the synthetic outcome. researchgate.netbirzeit.edu

Optimization of Reaction Parameters in Ferric Ascorbate Synthesis

Fine-tuning reaction parameters such as pH, temperature, and mixing time is essential for maximizing the yield and purity of the desired Fe(III)-ascorbate complex while minimizing the reduction to Fe(II).

The pH of the reaction medium is arguably the most critical parameter in the synthesis of Fe(III)-ascorbate. It directly governs the stability of the Fe(III) complex against reduction.

Low pH: In acidic aqueous solutions (pH below 4), the reduction of iron(III) by ascorbic acid is highly favored, making the isolation of a stable Fe(III) complex difficult. birzeit.edu The primary product under these conditions is the ferrous ion (Fe²⁺). birzeit.edu

Neutral to High pH: As the pH increases, the formation and stability of the Fe(III)-ascorbate complex are enhanced. In methanol/water mixtures, adjusting the final pH to 6.9 allows for the formation of the characteristic violet Fe(III)-ascorbate complex. birzeit.edu In purely methanolic solutions at a high pH of 10, ascorbic acid does not reduce iron(III), and only the Fe(III) species is present. birzeit.edu Studies monitoring the system's electromotive force have shown that complex formation occurs over a broad pH range of approximately 0.8 to 9.6, after which hydrolysis and precipitation of iron begin. e3s-conferences.org

The table below summarizes the profound effect of pH on the reaction between Fe(III) and ascorbic acid based on experimental observations.

pH RangeSolvent SystemPredominant OutcomeReference
< 4WaterReduction of Fe(III) to Fe(II) birzeit.edu
~6.980% Methanol / WaterFormation of violet Fe(III)-ascorbate complex birzeit.edu
~10Absolute MethanolStable Fe(III) species; no reduction occurs birzeit.edu
0.8 - 9.6AqueousRange for Fe(III)-ascorbate complex formation e3s-conferences.org

Temperature and reaction time are crucial kinetic variables that must be controlled to ensure successful synthesis. While specific data for Fe(III)-ascorbate is limited, principles from related iron compound syntheses are applicable.

Temperature: The reaction temperature can influence both the rate of complex formation and the rate of the competing reduction reaction. In many co-precipitation reactions involving iron, elevated temperatures (e.g., 60-75 °C) are used to facilitate the desired product formation and ensure the incorporation of all reactants into the final structure. rsc.org For instance, in some iron phosphate (B84403) syntheses, a temperature of 60°C was necessary to promote co-precipitation, as room temperature favored a different, undesired product. rsc.org Conversely, some Fe(III)-ascorbate preparations are conducted at room temperature to potentially slow the rate of reduction. google.com

Mixing Time and Rate: The duration of the reaction and the rate at which reactants are mixed can affect the homogeneity, crystallinity, and particle size of the product. researchgate.net In syntheses of related iron compounds, reaction times have been varied from a few hours to several days (e.g., 4 to 96 hours) to study the effect on product purity and morphology. acs.org Similarly, the rate of addition of one reactant to another (e.g., dropping rate in mL/min) is a parameter that is often optimized to control particle growth and ensure uniform complexation. researchgate.net Rapid mixing, such as in stopped-flow experiments, has been instrumental in observing the initial, transient formation of the Fe(III)-ascorbate complex which occurs in milliseconds. birzeit.edu

The table below illustrates the importance of these parameters in the synthesis of related materials.

ParameterStudied RangeSystemObserved EffectReference
Temperature 60 °C vs. Room Temp.Iron PhosphateHigher temp favored desired co-precipitation rsc.org
Temperature 60 °C, 70 °C, 80 °CFe₃O₄ NanoparticlesInfluenced particle size and crystallinity researchgate.net
Reaction Time 4 - 96 hoursFeCO₃Affected product color and morphology acs.org
Mixing Rate 1, 2, 3 mL/minFe₃O₄ NanoparticlesControlled particle characteristics researchgate.net

Coordination Chemistry and Structural Elucidation of Iron Iii Ascorbate

Ligand-Metal Stoichiometry in Ferric Ascorbate (B8700270) Complexes

The stoichiometry of complexes formed between Fe(III) and ascorbic acid is highly dependent on factors such as pH and the molar ratio of the reactants in the solution. birzeit.edu Experimental evidence points to the formation of multiple complex species with varying ligand-to-metal ratios.

Research has identified several stoichiometric arrangements for ferric ascorbate complexes. Through methods like redox potential measurements, various species have been characterized in aqueous systems. e3s-conferences.org Studies have confirmed the existence of 1:1 and 1:2 complexes. researchgate.netresearchgate.net For instance, elemental analysis of an isolated solid blue complex yielded weight percentages corresponding to a bichelate (1:2 ratio) with the proposed formula C₁₂H₁₅O₁₃Fe. researchgate.net

Further investigations using density functional theory calculations have explored the relative stability of different stoichiometries. mdpi.comresearchgate.net These computational studies identified a neutral, distorted octahedral complex containing one iron atom and three ascorbate molecules (a 1:3 ratio) as the most stable arrangement. mdpi.comresearchgate.netnih.gov The formation of these different species is a key aspect of the system's solution chemistry. birzeit.edu

Table 1: Reported Stoichiometries of Fe(III)-Ascorbate Complexes This table summarizes various iron-to-ascorbate ratios identified in research studies.

Fe(III):Ascorbate Ratio Complex Species Example Method of Determination Reference(s)
1:1 [Fe(HAsc)]²⁺, [FeAsc]⁺ Redox Potential Measurement e3s-conferences.org
1:2 (AH)₂FeOH, [Fe(Asc)₂]⁻ Elemental Analysis, Redox Potential Measurement e3s-conferences.orgresearchgate.net

Coordination Modes of Ascorbic Acid with Ferric Iron

Ascorbic acid is a polyfunctional molecule with several potential donor atoms, making its coordination with metal ions complex. at.ua The specific atoms involved in bonding with the ferric center define the chelate structure.

The primary mode of interaction between ascorbic acid and metal ions like Fe(III) is chelation. mdpi.com It is widely suggested that this chelation occurs through the deprotonated hydroxyl groups at the O(2) and O(3) positions of the ascorbate molecule. mdpi.comnih.gov The alpha oxo-hydroxy and di-hydroxy arrangements in ascorbic acid's structure are particularly suitable for binding iron. nih.gov This interaction involves the displacement of hydrogen from these enolic hydroxyl groups to form a stable chelate ring with the ferric ion. mdpi.com

Investigation of Complex Geometry and Isomerism

The geometric arrangement of ascorbate ligands around the central ferric ion is fundamental to the complex's structure and stability. Spectroscopic and computational methods have been employed to elucidate these structural details.

There is strong evidence supporting an octahedral geometry for ferric ascorbate complexes, particularly for the more stable species. libretexts.org An octahedral arrangement involves six donor atoms positioned at the corners of an octahedron around the central metal ion. libretexts.org Computational studies have specifically identified a distorted neutral octahedral complex for the 1:3 Fe(III)-ascorbate species, which was found to be the most energetically stable form. mdpi.comresearchgate.netnih.gov This geometry is a common and stable configuration for transition metal complexes with a coordination number of six. libretexts.org

Mössbauer spectroscopy has been used to study the solid blue Fe(III)-ascorbate complex, providing data consistent with a specific coordination environment. researchgate.net The measured chemical shift and quadrupolar split values are characteristic of the electronic environment and symmetry around the iron nucleus, offering insights that support the proposed structural models. researchgate.net

Table 2: Spectroscopic Data for a Solid Fe(III)-Ascorbate Complex This table presents Mössbauer spectroscopy data used in the structural characterization of an isolated ferric ascorbate complex.

Parameter Value (at room temp.) Value (at liquid N₂ temp.) Significance Reference(s)
Chemical Shift (δ) 0.51 ± 0.01 mm/s 0.44 mm/s Indicates the oxidation state and covalency of the iron center. researchgate.net

Formation of Transient and Stable Intermediates in Ferric Ascorbate Systems

The reaction between ferric iron (Fe(III)) and ascorbic acid is not a simple, direct reduction but a multi-step process characterized by the formation of distinct intermediate species. researchgate.net These intermediates, varying in their lifespan from transient to relatively stable, are crucial in the pathway leading to the reduction of Fe(III) to ferrous iron (Fe(II)). mdpi.combirzeit.edu The nature and stability of these complexes are highly dependent on factors such as pH, solvent, and the ratio of reactants. birzeit.eduresearchgate.net

Transient Intermediates

Rapid kinetic methods, particularly stopped-flow spectrophotometry, have been instrumental in identifying short-lived intermediates in the Fe(III)-ascorbate reaction. birzeit.edursc.org Early in the reaction, especially at acidic pH values (around 2.0), the formation of a transient, intensely colored "blue intermediate" is consistently reported. researchgate.netbirzeit.eduresearchgate.net This species is considered a precursor complex that forms prior to the intramolecular electron transfer from ascorbate to the ferric center. researchgate.netrsc.org

The reaction is proposed to proceed via an inner-sphere mechanism, commencing with the rapid formation of an Fe(III)-ascorbate chelate complex. researchgate.net This initial complex is the transient species observed spectroscopically. Studies have demonstrated that this intermediate exhibits a broad absorption band in the visible spectrum, with a maximum absorption (λmax) reported between 540 and 650 nm, depending on the specific reaction conditions. birzeit.eduresearchgate.netrsc.org The formation of this intermediate occurs on a millisecond timescale. researchgate.net For instance, at 25 °C, a transient species believed to be a ferric ascorbate complex with a λmax of 560 nm has been identified. rsc.org

Table 1: Spectroscopic and Kinetic Data for Transient Fe(III)-Ascorbate Intermediates
Experimental ConditionTechniqueObserved λmaxProposed IdentityReference
Aqueous, pH 2.0Stopped-Flow Spectrophotometry~625-650 nmBlue transient complex birzeit.edu
Aqueous, 25 °CStopped-Flow Spectrophotometry560 nm1:1 Ferric ascorbate complex rsc.org
Aqueous, acidic mediumStopped-Flow Spectrophotometry~560 nmFerric ascorbate complex (AHFe²⁺) researchgate.net

Stable Intermediates

While many intermediates are fleeting, research has shown that under certain conditions, more stable Fe(III)-ascorbate complexes can be formed and even isolated. A key factor in stabilizing these intermediates is the control of pH and the solvent environment. birzeit.eduresearchgate.net

A stable, blue-colored complex of L-ascorbic acid with Fe(III) has been successfully isolated from an ethanol (B145695) solution containing sodium propionate (B1217596). researchgate.net The propionate medium appears to stabilize the ferric complex. researchgate.net Characterization of this solid blue compound using elemental analysis and Mössbauer spectroscopy led to the proposal of a bichelate structure with the formula C₁₂H₁₅O₁₃Fe, corresponding to (AH)₂FeOH, where AH⁻ is the ascorbate monoanion. researchgate.net

At physiological pH (6.8-7.4), the system behaves differently. Iron-ascorbate solutions rapidly form mononuclear, chelatable Fe(III) species. nih.gov These complexes are relatively stable against immediate reduction but are subject to further transformations. Electron Paramagnetic Resonance (EPR) studies show a time-dependent decrease in these mononuclear rhombic Fe(III) species, particularly in the presence of oxygen, which is consistent with their conversion into more stable, polynuclear iron forms or polymers. nih.gov The stability constants for ferric ascorbate complexes have been determined to be in the range of 1.90 × 10³ to 2.61 × 10⁴, indicating significant stability over a wide pH range. researchgate.net

Table 2: Properties of Relatively Stable Fe(III)-Ascorbate Intermediates
Condition of FormationPhysical StateAnalytical Technique(s)Proposed Composition/StructureReference
Precipitated from ethanol with sodium propionateSolid blue complexElemental Analysis, Mössbauer SpectroscopyBichelate: (AH)₂FeOH researchgate.net
Physiological pH (6.8-7.4), aqueousSolutionEPR Spectroscopy, Gel FiltrationMononuclear Fe(III) species, converting to polynuclear iron nih.gov

Thermodynamics and Kinetics of Iron Iii Ascorbate Systems

Thermodynamic Stability Constants of Ferric Ascorbate (B8700270) Complexes

The stability of the Fe(3+)-ascorbate complex is a measure of its tendency to form and remain intact in solution. This stability is quantified by the thermodynamic stability constant (K).

The formation and stability of ferric ascorbate complexes are highly dependent on the pH of the solution. Research indicates that the stability constants for these complexes are in the range of 1.90 × 10³ to 2.61 × 10⁴. researchgate.net The complexation process occurs over a broad pH range, from approximately 0.8 to 9.6. e3s-conferences.org Within this range, the nature of the complex species can change.

At pH values between 6 and 7, the predominant species are iron(III)-ascorbate complexes. birzeit.edu However, as the pH decreases, protonation of the ascorbate ligand occurs, leading to changes in the complex structure and stability. birzeit.edu Potentiometric measurements show a decrease in the system's electromotive force (EMF) as pH increases in acidic media, which is indicative of Fe(III) complex formation. e3s-conferences.org Below pH 4, the reduction of Fe(III) to Fe(II) becomes the dominant reaction in aqueous solutions. birzeit.edu In contrast, in methanol (B129727) or methanol/water mixtures, the ferric ascorbate species are more stable, even at higher pH values. birzeit.edu

Table 1: Stability Constants of Ferric Ascorbate Complexes

Parameter Value Reference
Stability Constant Range 1.90 × 10³ - 2.61 × 10⁴ researchgate.net

Comparison with Other Iron Chelators (e.g., EDTA, Citrate (B86180), Siderophores)

When compared to other common iron chelators, the this compound complex exhibits moderate stability. Strong synthetic chelators and naturally occurring siderophores typically form much more stable complexes with ferric iron.

Ethylenediaminetetraacetic acid (EDTA) forms a highly stable complex with Fe(III), with a logarithmic stability constant (log K) of 25.7. oup.com This is significantly higher than that of ascorbate, indicating that EDTA can displace ascorbate from an iron complex. researchgate.netnih.gov Citrate, another biologically relevant chelator, forms a monoiron(III) dicitrate complex with an estimated log K in the range of 19.1 to 38.7. oup.com

Siderophores, which are produced by microorganisms to sequester iron, have exceptionally high affinities for Fe(III). For instance, enterobactin (B1671361) has a log K of 49, bacillibactin's is 47.6, and ferrioxamine B's is 30.6. nih.gov These values far exceed the stability of the this compound complex, highlighting the powerful iron-chelating ability of siderophores.

Table 2: Comparative Stability Constants of Fe(III) Chelates

Chelator Log K (Stability Constant) Reference
Ascorbate ~3.3 - 4.4 researchgate.net
EDTA 25.7 oup.com
Citrate 19.1 - 38.7 oup.com
Ferrioxamine B (Siderophore) 30.6 nih.gov
Bacillibactin (Siderophore) 47.6 nih.gov

Kinetics of Ferric Iron Reduction by Ascorbic Acid

Ascorbic acid is a potent reducing agent for ferric iron. The kinetics of this redox reaction are influenced by several factors, including reactant concentrations, pH, and the presence of other ligands.

The reduction of Fe(III) by ascorbic acid is generally found to be zero-order with respect to the concentration of ascorbic acid. acs.orgnih.govacs.org For the major part of the reaction (approximately 80%), the rate can be described by the equation: -d[Fe(III)]/dt = k[Fe(III)]¹·⁸¹¹. acs.orgnih.govacs.orgresearchgate.net This indicates a reaction order of 1.811 with respect to the total ferric iron concentration. At pH 5.0 and room temperature with a 1:1 molar ratio of ascorbic acid to Fe(III), the reaction rate constant (k) was determined to be 1.464 ± 0.44 mM⁻⁰·⁸¹¹ min⁻¹. researchgate.net

In systems where Fe(III) is already complexed with another ligand, the kinetics can change. For example, the reduction of an Fe(III)-acetohydroxamic acid complex by ascorbic acid follows a second-order rate law: Rate = k₂[Fe(III)-AHA][AA]. pjsir.org

Table 3: Kinetic Parameters for Fe(III) Reduction by Ascorbic Acid

System Reaction Order (Fe(III)) Reaction Order (Ascorbic Acid) Rate Constant (k) pH Reference
Fe(III) / Ascorbic Acid 1.811 0 1.464 ± 0.44 mM⁻⁰·⁸¹¹ min⁻¹ 5.0 acs.orgnih.govresearchgate.net

pH Dependence of Redox Reaction Kinetics

The rate of reduction of Fe(III) by ascorbic acid is highly pH-dependent. Studies have consistently shown that the reaction rate decreases as the pH increases. acs.org Specifically, the rate constant for the reduction decreased by an order of magnitude when the pH was raised from 5 to 6. nih.govacs.orgresearchgate.net This is because the redox potential of the iron couple is strongly influenced by pH. birzeit.edu

In the case of the reduction of the Fe(III)-acetohydroxamic acid complex, the second-order rate constants also showed a decrease with increasing pH, falling from 2.3920 M⁻¹s⁻¹ at pH 3.0 to 1.7596 M⁻¹s⁻¹ at pH 4.5 (at 25 °C). pjsir.org At pH values below 4, the reduction to Fe(II) is the primary outcome in aqueous solutions. birzeit.edu

Table 4: pH-Dependent Second-Order Rate Constants (k₂) for the Reduction of Fe(III)-Acetohydroxamic Acid Complex by Ascorbic Acid at 25°C

pH k₂ (M⁻¹s⁻¹) Reference
3.0 2.3920 pjsir.org
3.5 2.1550 pjsir.org
4.0 2.0122 pjsir.org

Influence of Other Ligands on Reaction Rates

The presence of other ligands that can complex with Fe(III) significantly affects the kinetics of its reduction by ascorbic acid. The nature of the ligand determines whether the reaction rate is enhanced or inhibited.

Ligands such as EDTA, citrate, and various siderophores form stable complexes with Fe(III), altering its availability and redox potential. The reduction of the Fe(III)-EDTA complex by ascorbic acid has been studied, indicating that the strong chelation by EDTA modulates the reaction kinetics. scielo.brosti.gov When citrate is present, a mixed-ligand Fe(III)-citrate-ascorbate complex can form, which is then slowly reduced to an Fe(II)-citrate complex with a rate constant of approximately 3 M⁻¹s⁻¹. researchgate.net The catalytic activity of different Fe(III) complexes in reactions with ascorbic acid follows an order dependent on the specific ligand, with phenanthroline (phen), bipyridine (bipy), and EDTA showing different effects. scielo.br The presence of a quinone-chelator was found to have no significant effect on the reactivity of the subsequent Fe(II) complex with ascorbate. nih.govresearchgate.net

Redox Potential Characterization of this compound/Fe(2+)-Ascorbate Couples

The standard redox potential (E°') of an Fe(III)/Fe(II) couple is a critical thermodynamic parameter that determines the direction and feasibility of electron transfer reactions. This potential is highly sensitive to the chemical environment, particularly the nature of the ligands coordinated to the iron center and the pH of the solution. acs.orgresearchgate.net For the aquated Fe³⁺/Fe²⁺ couple, the standard potential is +0.77 V. However, when iron is complexed by ligands such as ascorbate, this value can change significantly.

Most organic ligands, including ascorbate, bind more strongly to Fe(III) than to Fe(II), which results in a lower redox potential for the complexed couple compared to the aquated ions. acs.org This lowering of the redox potential makes the reduction of the ferric complex to the ferrous state less favorable than for free iron ions, but it is a key feature of the system's chemistry. While a definitive standard redox potential for a pure this compound/Fe(2+)-Ascorbate couple is not consistently cited due to the transient nature of the complex, studies on related systems provide significant insight. For instance, in the presence of citrate, a mixed ascorbate-iron-citrate complex is formed, and the redox potential of this Fe³⁺/Fe²⁺ couple has been reported to be approximately 0 V. researchgate.net

The pH of the medium also exerts a strong influence, with the redox potential generally decreasing as the pH increases. researchgate.net This is because hydroxide (B78521) ions or the deprotonation of ligands can further stabilize the Fe(III) state relative to the Fe(II) state.

Iron CoupleConditionReported Redox Potential (E°' or EH)Reference
Fe³⁺(aq)/Fe²⁺(aq)Standard Conditions (pH 0)+0.77 V researchgate.net
Fe³⁺/Fe²⁺ couplepH 7~0.0 V researchgate.net
Mixed Ascorbate-Iron-Citrate ComplexPhysiological conditions~0 V researchgate.net
Fe(III)-hydroxypyridinone / Fe(II)-hydroxypyridinonepH dependent, levels off at pH > 10.5Decreases with increasing pH researchgate.net

Electron Transfer Mechanisms in Iron(III)-Ascorbate Redox Reactions

An inner-sphere electron transfer mechanism is defined by the formation of a direct bond or bridge between the oxidant and the reductant, facilitating the electron transfer. In the Fe(III)-ascorbate system, ascorbic acid (or its deprotonated form, ascorbate) acts as the ligand, displacing water or other ligands from the primary coordination sphere of the Fe(III) ion to form an Fe(III)-ascorbate complex. core.ac.uk This chelation is a prerequisite for the subsequent redox step.

Research confirms that the reaction proceeds through an inner-sphere mechanism where the ascorbate anion chelates to the Fe³⁺ center. researchgate.netresearchgate.net This direct coordination creates a covalent pathway, or bridge, for the electron to travel from the ascorbate moiety to the iron center, making the electron transfer highly efficient. The reaction is often described as proceeding on a millisecond timescale, underscoring the effectiveness of this pathway. researchgate.net The formation of this precursor complex is a critical step that distinguishes the reaction from an outer-sphere mechanism, where the coordination shells of the reactants would remain intact. ijsr.net

Following the formation of the inner-sphere Fe(III)-ascorbate complex, the reduction of the iron center occurs via an intramolecular electron transfer. This means the electron is transferred within the same molecular entity—the Fe(III)-ascorbate complex itself. This internal redox reaction is rapid and leads to the formation of an Fe(II) ion and an ascorbyl radical, often still transiently complexed. birzeit.edu

Detailed kinetic studies on related systems, such as the adduct formed between L-ascorbic acid and an oxo-centered trinuclear iron(III) cation, provide quantitative insight into this process. In this analogue system, the reaction involves the rapid formation of the adduct, followed by a slower, rate-determining intramolecular electron transfer step that reduces the iron centers. researchgate.net The kinetic parameters for this intramolecular step have been determined, highlighting the thermodynamic barriers to the reaction. The negative entropy of activation (ΔS‡) for one of the pathways suggests a highly ordered transition state, which is characteristic of an inner-sphere mechanism leading to intramolecular electron transfer. researchgate.net

Kinetic Parameters for Intramolecular Electron Transfer in an Iron(III)-Ascorbate Adduct System at 25°C researchgate.net
Reacting SpeciesRate Constant (k)Activation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)
Triaqua Iron(III) Species Adduct(4.47 ± 0.06) × 10⁻² s⁻¹51.0 ± 2.3 kJ mol⁻¹-100 ± 8 J K⁻¹ mol⁻¹
Diaqua-hydroxo Iron(III) Species Adduct(4.79 ± 0.38) × 10⁻¹ s⁻¹76.5 ± 0.8 kJ mol⁻¹6 ± 3 J K⁻¹ mol⁻¹

Spectroscopic Characterization of Ferric Ascorbate Complexes

UV-Visible Spectrophotometric Analysis of Fe(3+)-Ascorbate

UV-Visible spectrophotometry is a fundamental technique for studying the formation and behavior of colored this compound complexes in solution. The interaction between ferric ions and ascorbic acid gives rise to transient, intensely colored intermediates, which can be monitored effectively with this method. researchgate.netbirzeit.edu

Identification of Absorption Maxima and Minima

The reaction between Fe(III) and ascorbic acid produces a characteristic, transient blue or purple complex. researchgate.netbirzeit.edu Spectrophotometric analysis of this intermediate reveals a broad absorption maximum (λmax) in the visible region.

Studies using stopped-flow spectrophotometry have identified this colored intermediate as an iron(III)-ascorbate complex. birzeit.eduresearchgate.net Research has pinpointed a wide absorption band with a maximum between 540 nm and 550 nm. researchgate.net Other investigations have reported similar maxima at 530 nm and 580 nm, with the specific wavelength likely dependent on solvent and pH conditions. researchgate.net A distinct absorption minimum (λmin) for the blue complex has been identified at approximately 430 nm. researchgate.net The ascorbate (B8700270) molecule itself exhibits a maximum absorption at 265 nm, and changes in this peak can be used to monitor its oxidation. imedpub.comresearchgate.net

Table 1: UV-Visible Absorption Data for this compound Complex

Parameter Wavelength (nm) Reference
Absorption Maximum (λmax) 540-550 researchgate.net
Absorption Maximum (λmax) 530 researchgate.net
Absorption Minimum (λmin) 430 researchgate.net

Monitoring Complex Formation and Decomposition

The dynamic nature of the this compound interaction, which involves rapid formation followed by decomposition, makes time-resolved spectrophotometry an essential analytical tool. researchgate.net Techniques like stopped-flow spectrophotometry, which can operate on a millisecond timescale, are used to follow the rapid build-up and subsequent decay of the colored Fe(III)-ascorbate intermediate. researchgate.netbirzeit.edu

The appearance of the absorption band around 530-550 nm signals the formation of the complex. researchgate.netresearchgate.net The intensity of this peak increases to a maximum before decaying as the Fe(III) is ultimately reduced to Fe(II) and the ascorbate is oxidized. researchgate.net This process is observed to be solvent-dependent, with intermediates being more stable and having longer lifetimes in methanolic solutions compared to aqueous ones. researchgate.net The rate of decomposition of the complex is accelerated by increases in temperature. researchgate.net By monitoring the absorbance changes over time, researchers can determine the stoichiometry and kinetics of the reaction, including the initial 2Fe(II):O₂ stoichiometry when the complex is formed from the reaction of iron(II) and oxygen in the presence of ascorbate. researchgate.net

Mössbauer Spectroscopy for Iron Oxidation State and Environment

Mössbauer spectroscopy is a powerful nuclear technique that provides precise information about the iron nucleus, including its oxidation state, spin state, and the local coordination environment. carleton.edu It is particularly valuable for studying this compound systems as it can distinguish between different iron species present in a mixture. birzeit.edubirzeit.edu

Isomer Shift and Quadrupole Splitting Analysis

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). libretexts.org The isomer shift is sensitive to the s-electron density at the nucleus and is a reliable indicator of the iron's oxidation state. libretexts.org High-spin Fe(III) species typically have lower isomer shifts than high-spin Fe(II) species. libretexts.org The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient, providing insight into the symmetry of the iron's coordination environment. carleton.edulibretexts.org

For the solid blue this compound complex, Mössbauer spectroscopy at room temperature yielded an isomer shift (δ) of 0.51 mm/s and a quadrupole splitting (ΔEQ) of 0.76 mm/s. researchgate.net In frozen solutions, parameters for a high-spin iron(III) ascorbate complex were identified as δ = 0.53 mm/s and ΔEQ = 0.45 mm/s. birzeit.eduresearchgate.net These values are characteristic of high-spin ferric iron in an oxygen-ligand environment. birzeit.edu

Table 2: Mössbauer Parameters for Iron Species in Ascorbate Systems (at 80 K)

Iron Species Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔEQ) (mm/s) Notes Reference
High-Spin Fe(II) 1.39 3.07 Initial reactant in 80% methanol (B129727) before oxygen exposure. birzeit.eduresearchgate.net
High-Spin Fe(III)-Ascorbate 0.53 0.45 Formed after exposure of Fe(II)/ascorbate mixture to oxygen. birzeit.eduresearchgate.net
Solid Blue Fe(III)-Ascorbate Complex 0.51 0.76 Measured at room temperature. researchgate.net

Detection of Iron(II) and Iron(III) Species in Mixtures

A key advantage of Mössbauer spectroscopy is its ability to simultaneously detect and quantify the different iron species present in a sample. birzeit.edu In studies of the reaction between Fe(II), ascorbate, and molecular oxygen, Mössbauer spectra clearly show the initial presence of only high-spin Fe(II) (δ ≈ 1.39 mm/s, ΔEQ ≈ 3.07 mm/s). birzeit.eduresearchgate.net Upon introduction of oxygen, a new doublet appears with parameters (δ ≈ 0.53 mm/s, ΔEQ ≈ 0.45 mm/s) corresponding to a high-spin Fe(III) ascorbate complex, while the signal for Fe(II) decreases. birzeit.eduresearchgate.net This allows for direct observation of the oxidation of Fe(II) to Fe(III) and the formation of the ferric complex.

Conversely, when Fe(III) is mixed with excess ascorbic acid in an aqueous solution at low pH, Mössbauer spectra show that only Fe(II) is present in the final product, confirming the complete reduction of the iron. birzeit.edu However, at higher pH in methanol, Fe(III) species are found to be stable. birzeit.edu This demonstrates the technique's utility in determining the final products and reaction pathways under different conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Ferric Ascorbate Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as the Fe(III) ion (a d⁵ system). cambridge.orgconicet.gov.ar It is highly sensitive for characterizing the paramagnetic iron center in ferric ascorbate complexes. cambridge.orgnih.gov

EPR studies of iron-ascorbate solutions at physiological pH (6.8–7.4) confirm the rapid formation of mononuclear, chelatable Fe(3+) species. cambridge.orgnih.govcambridge.org These species give rise to a characteristic EPR signal described as rhombic Fe(3+), with a prominent feature at a g-value (geff) of approximately 4.3. cambridge.org This signal is indicative of high-spin ferric iron in a rhombically distorted, non-heme environment.

EPR is also effective in monitoring the evolution of the ferric ascorbate system over time. Studies show a time-dependent decrease in the intensity of the rhombic Fe(3+) signal at geff ≈ 4.3. cambridge.orgcambridge.org This decrease is particularly pronounced in oxygenated buffers and is interpreted as the conversion of the initial mononuclear Fe(3+) complex into EPR-silent polynuclear iron species, such as iron polymers or clusters. cambridge.orgnih.govcambridge.org The oxidation of ascorbate itself can lead to the formation of the ascorbyl free radical, a stable radical detectable by EPR, which can serve as an indicator of oxidative processes within the system. researchgate.netresearchgate.net

Characterization of Paramagnetic Species (e.g., Fe(III), Ascorbyl Radical)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing paramagnetic species like the high-spin Fe(III) center and the ascorbyl radical, which are key components of the this compound system.

Fe(III) Center: In studies of iron-containing enzymes, the EPR signal at g ≈ 4.2 is indicative of a high-spin Fe(III) complex. researchgate.net The intensity of this signal has been observed to decrease at higher concentrations of L-ascorbate, suggesting a reduction of the Fe(III) center. researchgate.net

Ascorbyl Radical: The oxidation of ascorbic acid in the presence of catalytic transition metals, such as iron, leads to the formation of the ascorbyl radical. nih.gov This radical is readily detectable by EPR spectroscopy, even in aqueous solutions at room temperature. conicet.gov.ar The EPR spectrum of the ascorbyl radical is characterized by an isotropic g-value of approximately 2.005. nih.gov High-frequency EPR studies have provided more detailed g-tensor values for the ascorbyl radical, revealing a near-axial symmetry with gₓ = 2.0068, gᵧ = 2.0066, and g₂ = 2.0023. nih.gov

The generation of the ascorbyl radical is a key indicator of the redox chemistry occurring within the ferric ascorbate system. Studies have shown that the presence of ferritin can significantly enhance the ascorbyl radical EPR signal in a solution containing iron and ascorbate. kcl.ac.uk The concentration of the ascorbyl radical can be measured by EPR spectroscopy with a lower detection limit of about 10 nM for iron. nih.gov The kinetic stabilization of the ascorbyl radical for EPR analysis can be achieved by the addition of dimethylsulfoxide (DMSO). conicet.gov.ar

Table 1: EPR Parameters for Paramagnetic Species in the this compound System

Paramagnetic SpeciesSpectroscopic TechniqueKey Findingsg-valuesReference
Fe(III)EPRSignal at g ≈ 4.2 indicates high-spin Fe(III). Signal intensity decreases with increasing L-ascorbate concentration.g ≈ 4.2 researchgate.net
Ascorbyl RadicalEPRReadily detectable in aqueous solution at room temperature.Isotropic g ≈ 2.005 nih.gov
Ascorbyl RadicalHigh-Frequency EPRReveals near-axial symmetry.gₓ = 2.0068, gᵧ = 2.0066, g₂ = 2.0023 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the structure and interactions of this compound complexes in solution.

Studies have utilized ¹H NMR to investigate the interaction between ascorbic acid and iron complexes. nih.gov For instance, the appearance of signals from dehydroascorbic acid in the ¹H NMR spectrum confirms the oxidation of ascorbic acid in the presence of an iron chelate complex. nih.gov NMR data has also suggested the formation of iron chelate complexes with a 1:2 stoichiometry.

In the context of hemoglobin, NMR spectra have directly demonstrated the existence of a stable interaction between hemoglobin and ascorbate in solution. researchgate.net Specifically, signals corresponding to the protons of ascorbate were observed to shift and change in intensity in the presence of bovine hemoglobin, indicating the formation of a direct complex. researchgate.net However, interpreting the NMR spectrum of ferrous ascorbate can be complicated due to the overlapping of peaks. innovareacademics.in An upfield shift in the NMR spectrum of ferrous ascorbate compared to ascorbic acid has been noted, which is attributed to the paramagnetic properties of the ferrous ion. innovareacademics.in

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups involved in the chelation of iron by ascorbate.

FTIR studies have been used to characterize the formation of Fe(III)-ascorbate complexes on the surface of iron-bearing materials like hematite. researchgate.net The coordination of ascorbate to surface Fe(III) is confirmed by changes in the FTIR spectrum. researchgate.net Attenuated Total Reflectance (ATR)-FTIR spectroscopy, combined with Density Functional Theory (DFT) calculations, has suggested the formation of inner-sphere bidentate and monodentate mononuclear iron-ascorbate complexes on different facets of hematite. researchgate.netacs.org

In the characterization of a novel apple pectin-Fe(III) complex, FTIR analysis was used alongside other techniques to confirm the chelation of Fe(III) by the pectin. nih.gov Similarly, in the synthesis of Fe(III)-polyhistidine-functionalized multi-walled carbon nanotube composites, FTIR spectra showed changes in the characteristic peaks of carboxyl and other functional groups, indicating the successful chelation of iron ions into the nanocomposites. mdpi.com The interpretation of the IR spectrum of ferrous ascorbate shows characteristic bands for the hydroxyl group (-OH), keto group (C=O), and the ether linkage (C-O-C). innovareacademics.in

Table 2: Key FTIR Vibrational Frequencies for Iron-Ascorbate Related Complexes

Functional Group/VibrationWavenumber (cm⁻¹)Compound/ContextReference
Hydroxyl (-OH)3378.4Ferrous Ascorbate innovareacademics.in
Keto (C=O)1620Ferrous Ascorbate innovareacademics.in
Ether (C-O-C)1114Ferrous Ascorbate innovareacademics.in
C=O Stretching1623Fe(III)-PLH-CMWCNTs mdpi.com
C=N Stretching1608Fe(III)-PLH-CMWCNTs mdpi.com
C-N Stretching1536Fe(III)-PLH-CMWCNTs mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., XAS, XES, NRVS)

Advanced spectroscopic techniques, including X-ray Absorption Spectroscopy (XAS), X-ray Emission Spectroscopy (XES), and Nuclear Resonance Vibrational Spectroscopy (NRVS), provide a deeper understanding of the electronic and geometric structure of iron centers in complexes.

X-ray Absorption Spectroscopy (XAS): XAS, particularly the analysis of the Fe pre-edge region, is sensitive to the oxidation state of iron. nih.govacs.org For instance, Fe(IV)=O species are expected to show a higher pre-edge energy compared to Fe(III/IV)-hydroxo species. acs.org Time-resolved XAS and XES have been utilized to study millisecond timescale reactions, such as the reaction between ferricyanide (B76249) and ascorbic acid, providing insights into the electronic structures of reactive intermediates. osti.gov

X-ray Emission Spectroscopy (XES): Valence-to-core (V2C) XES is a powerful probe of ligand identity and protonation state. acs.org Calculated valence-to-core XES spectra for different iron models, including ferric species, exhibit distinct features that can help in their characterization. nih.gov

Nuclear Resonance Vibrational Spectroscopy (NRVS): NRVS provides information on vibrational features and can be used to estimate bond distances, such as the Fe-O bond length in iron-oxo species. nih.govacs.org

The combination of these advanced spectroscopic methods with theoretical calculations, such as Density Functional Theory (DFT), allows for a detailed characterization of complex inorganic systems like ferric ascorbate. acs.org This integrated approach helps in correlating structural features with spectroscopic properties. acs.org

Computational and Theoretical Investigations of Fe 3+ Ascorbate

Density Functional Theory (DFT) Studies on Coordination Modes and Stability

Density Functional Theory (DFT) has emerged as a crucial method for investigating the electronic structure and energetics of transition metal complexes, including those of Fe(3+) with ascorbate (B8700270). researchgate.netmdpi.com These studies are fundamental to understanding how ascorbate coordinates with the ferric ion and the relative stability of the resulting structures.

DFT calculations are employed to predict the most likely structures of Fe(3+)-ascorbate complexes that can form in solution. Research has identified several plausible Fe(III) complex compositions depending on the pH and stoichiometry of the system. e3s-conferences.org Ascorbic acid can exist in different protonation states, primarily as the ascorbate monoanion (HAsc⁻) or the dianion (Asc²⁻), which influences its coordination behavior.

Studies have identified a variety of potential complexes through computational modeling. e3s-conferences.org The ascorbate ligand typically acts in a bidentate fashion, coordinating to the iron center through its oxygen atoms. The most commonly investigated species include mononuclear complexes where one or more ascorbate ligands bind to a single Fe(3+) ion.

Plausible this compound Complex Structures Predicted by Theoretical Studies

This table summarizes various compositions of ferric ascorbate complexes that have been identified as plausible structures in theoretical and experimental studies. The notation HAsc⁻ represents the singly deprotonated ascorbate monoanion, while Asc²⁻ represents the doubly deprotonated dianion.

Complex FormulaAscorbate Ligand StateOverall ChargeNotes
[Fe(HAsc)]²⁺Monoanion (HAsc⁻)+2A 1:1 complex often formed in acidic conditions. e3s-conferences.org
[Fe(Asc)]⁺Dianion (Asc²⁻)+1A 1:1 complex involving the fully deprotonated ascorbate. e3s-conferences.org
[Fe(Asc)₂]⁻Dianion (Asc²⁻)-1A 1:2 complex, with two ascorbate ligands per iron ion. e3s-conferences.org
[Fe(HAsc)(OH)]⁺Monoanion (HAsc⁻)+1A mixed-ligand complex also containing a hydroxide (B78521) ion.
[FeIIFeIII(HAsc)₂(OH)₂]⁺Monoanion (HAsc⁻)+1A mixed-valence, heteronuclear complex. e3s-conferences.org

Once plausible structures are proposed, energy minimization calculations are performed to determine their most stable three-dimensional arrangements. This process, also known as geometry optimization, computationally adjusts the bond lengths, bond angles, and dihedral angles of the complex to find the lowest energy conformation. dergipark.org.tr

This analysis is critical for comparing the relative stabilities of different isomers and coordination modes. For example, DFT can be used to assess whether a bidentate chelation of ascorbate to the iron center is energetically more favorable than a monodentate coordination. The resulting stability data helps to predict which species are most likely to be present under specific experimental conditions. For many transition metal complexes, DFT calculations have proven essential for accurately predicting geometries, which is a prerequisite for understanding their reactivity. nih.govscispace.com

Quantum Chemical Modeling of Iron-Ligand Interactions

Quantum chemical modeling encompasses a range of computational techniques, including DFT, that are used to describe the electronic interactions between the Fe(3+) ion and the ascorbate ligand. These methods provide a detailed picture of the chemical bonds within the complex.

The strength and nature of the iron-ligand bonds are analyzed through methods like Natural Bond Orbital (NBO) analysis. researchgate.net This can reveal the degree of covalent versus ionic character in the Fe-O bonds and quantify the charge transfer from the ascorbate ligand to the metal center. researchgate.net The calculated geometries and electronic properties are crucial for interpreting experimental spectroscopic data and understanding the complex's reactivity.

Typical Parameters from Quantum Chemical Calculations of Fe(3+)-Ligand Geometries

This table presents representative data that can be obtained from quantum chemical calculations for an Fe(3+) complex with oxygen-donating ligands like ascorbate, illustrating the precision of these theoretical methods. Values are typical and may vary based on the specific complex and computational method.

ParameterTypical Calculated Value RangeSignificance
Fe-O Bond Length1.95 - 2.10 ÅIndicates the strength of the coordination bond. Shorter bonds are typically stronger. acs.org
O-Fe-O Bond Angle (Bidentate)80° - 95°Defines the geometry of the chelate ring formed by the ascorbate ligand.
Coordination NumberTypically 6Fe(3+) in aqueous solution usually adopts a six-coordinate, octahedral geometry. aip.org
Mulliken Atomic Charge on Fe+1.5 to +2.5Indicates the degree of electron donation from the ligand to the metal, reducing its formal +3 charge.

Molecular Dynamics Simulations of Ferric Ascorbate in Solution

While quantum chemical methods are excellent for studying the static properties of a single complex, Molecular Dynamics (MD) simulations are used to investigate the behavior of the this compound complex in a dynamic, solvated environment. researchgate.net MD simulations model the motions of the complex and surrounding solvent molecules (typically water) over time, providing a virtual window into its solution-phase behavior. aip.orgacs.org

In a typical MD simulation, the this compound complex is placed in a computational box filled with a large number of water molecules. aip.org The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements over short time steps (femtoseconds). These simulations, which can span nanoseconds or longer, reveal crucial information about the solvation structure, complex stability, and conformational dynamics. Key insights from MD include determining the structure of the first and second hydration shells around the complex and observing the stability of the iron-ascorbate coordination in the presence of competing water molecules.

Theoretical Analysis of Electron Transfer Pathways (e.g., Marcus Theory)

A key feature of the this compound interaction is the intramolecular electron transfer that leads to the reduction of Fe(3+) to Fe(2+) and the oxidation of ascorbate to the ascorbyl radical. birzeit.eduresearchgate.net Marcus Theory provides the fundamental framework for understanding the kinetics of this electron transfer process. wikipedia.orgresearchgate.net

The theory describes the rate of electron transfer as a function of two key parameters: the Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ). researchgate.net

Reorganization Energy (λ) : This is a crucial concept in Marcus Theory and represents the energy cost required to structurally distort the reactants and their surrounding solvent into the geometry of the products, without the electron actually transferring. It has two components:

Inner-Sphere Reorganization Energy (λᵢ) : Arises from changes in the bond lengths and angles within the complex itself (e.g., the elongation of Fe-O bonds upon reduction from Fe(3+) to Fe(2+)). wikipedia.org

Outer-Sphere Reorganization Energy (λₒ) : Arises from the rearrangement of the surrounding solvent molecules (water) to accommodate the change in the complex's charge distribution. wikipedia.orgcaltech.edu

The activation energy (ΔG‡) for the electron transfer is a function of λ and ΔG°. Computational methods can be used to estimate these parameters. nih.govresearchgate.netrdd.edu.iq For instance, DFT can calculate the optimal geometries and energies of both the reactant (this compound) and product (Fe(2+)-ascorbyl radical) states, allowing for the calculation of λᵢ and ΔG°. Continuum solvation models or explicit MD simulations can be used to estimate λₒ. By calculating these parameters, theoretical models can predict the rate of intramolecular electron transfer and provide a deep understanding of the factors that control this critical reaction. sci-hub.se

Key Parameters in Marcus Theory for this compound Electron Transfer

This table outlines the essential parameters of Marcus Theory as applied to the intramolecular electron transfer within the ferric ascorbate complex. Computational chemistry aims to calculate these values to predict reaction rates.

ParameterSymbolDescription
Reactant StateRThe initial complex, this compound.
Product StatePThe complex after electron transfer, Fe(2+)-Ascorbyl Radical.
Gibbs Free Energy of ReactionΔG°The overall energy difference between P and R. A negative value indicates a thermodynamically favorable reaction.
Reorganization EnergyλThe energy required to change the geometry of the reactant and solvent to that of the product state. λ = λᵢ + λₒ.
Activation EnergyΔG‡The free energy barrier for the electron transfer reaction, calculated as ΔG‡ = (λ + ΔG°)² / 4λ.

Environmental and Chemical System Interactions Involving Iron Iii Ascorbate

Role of Fe(3+)-Ascorbate in Environmental Iron Speciation

The interaction between ferric iron (Fe³⁺) and ascorbate (B8700270) is a critical factor in determining the speciation, and consequently the bioavailability and reactivity, of iron in various environmental systems. The formation of the this compound complex significantly alters the chemical behavior of iron compared to its free or aquated forms.

Influence on Iron Mobility and Solubility in Aqueous Environments

The presence of ascorbate markedly influences the solubility and mobility of iron in aqueous environments, a phenomenon that is highly dependent on pH. In acidic conditions (pH 1-4), ascorbic acid acts as an effective reducing agent, converting Fe(III) to the more soluble Fe(II) form. ub.ac.idub.ac.id This reduction is crucial for mobilizing iron from solid phases, such as iron oxyhydroxides. researchgate.net

However, the stability of the iron-ascorbate complex itself varies with pH. Studies have shown that ferrous ascorbate almost completely dissociates into Fe²⁺ and ascorbate ions at a pH of around 5. colab.wsnih.gov Conversely, between pH 6 and 8, ascorbate can have a solubility-enhancing effect, which may be relevant for iron mobility in near-neutral waters. colab.wsnih.gov At physiological pH (6.8-7.4), iron-ascorbate solutions are inherently unstable and tend to form mononuclear chelatable Fe³⁺ species, which can then convert into polynuclear iron forms, effectively increasing the apparent molecular mass of the iron species in solution. researchgate.netnih.gov The thermodynamic stability constant for the ferric ascorbate complex has been reported in the range of 1.90 × 10³ to 2.61 × 10⁴, indicating a significant affinity that contributes to keeping iron in solution under specific conditions. researchgate.net

Summary of pH-Dependent Effects on Iron-Ascorbate Solubility & Mobility
pH RangePrimary Interaction/ProcessEffect on IronSource(s)
1 - 4Reduction of Fe(III) to Fe(II) by ascorbic acid.Increased solubility and mobilization. ub.ac.idub.ac.id
~ 5Dissociation of the ferrous ascorbate complex.Release of free Fe²⁺ ions. colab.wsnih.gov
6 - 8Solubility-enhancing effect of ascorbate.Increased solubility. colab.wsnih.gov
6.8 - 7.4Formation of mononuclear Fe³⁺ species, converting to polynuclear forms.Complex and unstable; initial chelation followed by polymerization. researchgate.netnih.gov

Interactions with Other Ligands and Chelators in Complex Systems

In complex chemical and biological environments, this compound does not exist in isolation. Its interactions with other naturally occurring or synthetic ligands and chelators are crucial in determining the ultimate fate and reactivity of the iron.

Formation of Ternary and Mixed Ligand Complexes

This compound readily participates in the formation of ternary and mixed-ligand complexes. For instance, in the presence of the iron chelator deferiprone, ascorbic acid can substitute a ligand in the existing iron complex, resulting in the formation of a mixed L1₂AscFe complex. nih.gov Similarly, redox-active mixed-ligand complexes, such as an ascorbate-iron-citrate complex, can form in the presence of other low-molecular-weight natural chelators like citrate (B86180). mdpi.com This formation of ternary complexes is a key mechanism in biological systems for mediating iron transfer. One such process involves the ascorbate-mediated reduction of ferric phytosiderophore complexes in the presence of an iron(II) chelator like nicotianamine (B15646), which proceeds via a ternary complex to release the iron. nih.gov

Ligand Exchange Kinetics with Ascorbate

Ascorbate can induce ligand exchange in existing Fe(III) complexes, a process driven by its reducing capability. At sufficiently high concentrations, ascorbic acid can displace ligands from stable iron chelates. nih.gov For example, the conversion of ferric phytosiderophore chelates to a ferrous nicotianamine chelate is an ascorbate-mediated process that represents a form of reductive ligand exchange. nih.gov The kinetics of Fe(III) reduction by ascorbic acid are complex and pH-dependent. The reaction rate decreases by an order of magnitude as the pH increases from 5 to 6. nih.govacs.org Studies have characterized the reduction of Fe(III) by ascorbic acid as being of zero order with respect to ascorbic acid, while the order with respect to Fe(III) is more complex, with the major stage of the reaction following the equation -d[Fe(III)]/dt = k[Fe(III)]¹⁸¹¹. nih.govacs.org

Implications of this compound Redox Cycling in Chemical Processes

The ability of ascorbate to reduce Fe(III) to Fe(II) establishes a potent redox cycle with significant implications for various chemical processes, most notably in the generation of highly reactive radical species.

Participation in Fenton-like Reactions

The this compound system is a key participant in Fenton-like chemistry. The Fenton reaction involves the oxidation of an organic substrate by iron and hydrogen peroxide (H₂O₂), which generates the highly toxic hydroxyl radical (•OH). researchgate.net The rate-limiting step in the classic Fenton cycle is the slow reaction of Fe³⁺ with H₂O₂. Ascorbic acid dramatically accelerates this cycle by rapidly reducing Fe³⁺ back to Fe²⁺. nih.govnih.gov This reduction of ferric to ferrous iron sustains the cyclic process, leading to a significant increase in the production of hydroxyl radicals. nih.govnih.govresearchgate.net This pro-oxidant activity is a defining characteristic of the iron-ascorbate interaction in the presence of an oxidant like H₂O₂. nih.govdiff.org The enhanced pro-oxidant activity is attributed to the ascorbate-promoted surface Fe²⁺/Fe³⁺ cycle. rsc.org

Key Steps in the Ascorbate-Driven Fenton Reaction
StepReaction DescriptionSignificanceSource(s)
1Ascorbic acid reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).Regenerates the catalytically active Fe²⁺ for the Fenton reaction. researchgate.netnih.govresearchgate.net
2Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH) and a hydroxide (B78521) ion (OH⁻), oxidizing the iron back to Fe³⁺.Generation of the highly reactive and damaging hydroxyl radical. nih.govdiff.org
3The Fe³⁺ produced in Step 2 is again reduced by another molecule of ascorbic acid (back to Step 1).Establishes a rapid redox cycle, leading to amplified •OH production. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS) in Chemical Models

The this compound complex is a potent generator of reactive oxygen species (ROS) in chemical systems. This pro-oxidant activity stems from the ability of ascorbate to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The resulting Fe²⁺ can then participate in the Fenton reaction, a classic chemical process that generates highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).

Reduction of Fe³⁺: Ascorbic acid (AscH₂) reduces the ferric iron in the complex to ferrous iron. Fe³⁺-Ascorbate + AscH₂ → Fe²⁺ + Dehydroascorbic acid + Ascorbate

Fenton Reaction: The generated ferrous iron reacts with hydrogen peroxide to produce hydroxyl radicals. Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This cycling between Fe³⁺ and Fe²⁺, facilitated by ascorbate, accelerates the production of ROS. nih.gov Studies have shown that ascorbic acid can significantly increase the yield of toxic hydroxyl radicals in the presence of iron. nih.gov The reaction proceeds through an intermediate chelate complex, which undergoes intramolecular electron transfer to form an ascorbyl radical and the redox-active Fe²⁺ ion. nih.gov This catalytic cycle makes the this compound system a significant source of oxidative stress in various chemical models.

The generation of ROS by the this compound system is a key consideration in understanding its chemical reactivity and potential impacts in various environments.

This compound in Biogeochemical Cycling of Iron (excluding biological systems)

The biogeochemical cycling of iron involves the transformation of iron between its various oxidation states and phases in the environment. While biological processes play a major role, abiotic reactions are also crucial, and the this compound complex can participate in these non-biological pathways.

In terrestrial and aquatic environments, iron often exists as poorly soluble ferric (oxyhydr)oxides. Ascorbic acid, a naturally occurring organic reductant, can facilitate the reductive dissolution of these iron minerals, mobilizing iron into the aqueous phase. acs.orgoup.comgeologyscience.ru This process is particularly relevant in anoxic soils and sediments where Fe(III) reduction is a key biogeochemical process. The formation of a surface complex between ascorbate and the Fe(III) on the mineral surface is a critical step, leading to the release of Fe(II). researchgate.net

The rate of this abiotic reductive dissolution is influenced by the crystallinity and specific surface area of the iron oxides. acs.org For instance, amorphous phases like ferrihydrite are more readily dissolved by ascorbate than more crystalline forms such as goethite and hematite. academie-sciences.fr

In sunlit aquatic environments, photochemical reactions play a significant role in iron cycling. The photochemical reduction of Fe(III) to Fe(II) is an important source of bioavailable iron. rsc.org Organic ligands, such as ascorbate, can form complexes with Fe(III) that are susceptible to photolysis, enhancing the rate of Fe(II) production.

In atmospheric chemistry, the composition of aerosol particles is complex and can include iron from mineral dust and combustion sources. copernicus.orgnih.gov The presence of organic acids, including potentially ascorbate or its degradation products, in atmospheric aerosols can influence the solubility of iron. copernicus.orgcopernicus.org While the direct detection of this compound complexes in aerosols is challenging, the interaction of iron with organic compounds is known to affect its atmospheric processing and deposition to oceans.

Chemical Stability of Ferric Ascorbate in Diverse Matrices

The stability of the this compound complex is a critical factor governing its reactivity and fate in various chemical matrices. Its integrity is significantly influenced by factors such as pH and the ionic strength of the medium.

The stability of the this compound complex is highly dependent on the pH of the solution. birzeit.edunih.gov In acidic conditions (low pH), ascorbic acid effectively reduces Fe(III) to Fe(II), and the ferric complex is less stable. birzeit.eduresearchgate.net As the pH increases, the stability of the ferric ascorbate complex generally increases up to a certain point. rsc.org However, at neutral to alkaline pH, the complex can become unstable and prone to the formation of polynuclear iron (hydr)oxide species. researchgate.net

Studies have reported a range of stability constants for the ferric ascorbate complex, reflecting the influence of experimental conditions. For example, thermodynamic stability constants for the ferric ascorbate complex have been found to be in the range of 1.90 × 10³ to 2.61 × 10⁴. rsc.org

The speciation of the this compound complex also changes with pH. At low pH, the predominant species is the transient blue Fe(III)-ascorbate complex, which is rapidly reduced to Fe(II). birzeit.edu At higher pH values, other complex species may form, and the system becomes more complex with the potential for hydrolysis and polymerization of the iron center.

The ionic strength of the medium also plays a role in the stability of the this compound complex, as it affects the activity of the ions in solution. While specific studies detailing the effect of ionic strength on the stability constant of the this compound complex are limited, it is a parameter that is carefully controlled in experimental studies of its chemistry. birzeit.edu Changes in ionic strength can alter the electrostatic interactions between the charged species in solution, thereby influencing the equilibrium of the complex formation. Generally, an increase in ionic strength can either increase or decrease the stability of a complex, depending on the charges of the metal ion and the ligand.

The following table summarizes the general trends in the stability of the this compound complex with respect to pH:

pH RangePredominant ProcessComplex Stability
Acidic (pH < 4) Reduction of Fe(III) to Fe(II)Low
Moderately Acidic to Neutral (pH 4-7) Formation of Fe(III)-ascorbate complexModerate to High
Neutral to Alkaline (pH > 7) Formation of polynuclear iron speciesLow (as monomeric complex)

Q & A

Q. Methodological Approaches :

  • ROS probes : Use DCFH-DA or Amplex Red to quantify H₂O₂/•OH in Fe³⁺-ascorbate systems .
  • Iron chelation : Add deferoxamine to isolate ascorbate-specific effects .
  • Dose-response curves : Vary ascorbate (0.1–10 mM) and Fe³⁺ (1–100 µM) to map redox transitions .

Basic: How does Fe³⁺-ascorbate regulate antioxidant enzymes in plant stress responses?

Answer:
Fe³⁺-ascorbate modulates the ascorbate-glutathione cycle, particularly ascorbate peroxidase (APX) , which detoxifies H₂O₂ using ascorbate .
Experimental Workflow :

Stress induction : Grow plants under Fe-deficient conditions .

Enzyme activity assays : Monitor APX activity via UV-Vis (decrease in ascorbate at 290 nm) .

Gene expression : qRT-PCR for APX and glutathione reductase (GR) transcripts .

Advanced: What computational models best describe Fe³⁺-ascorbate kinetics in biological matrices?

Answer:
Second-order kinetic models are foundational but require adjustments for biological complexity:

  • Pseudo-first-order approximation : Use excess ascorbate to simplify rate equations .
  • Compartmental modeling : Account for membrane-bound CYBRD1 activity and cytoplasmic ascorbate recycling .
  • Validation : Compare simulated data with in situ redox measurements (e.g., microelectrodes in duodenal lumen) .

Q. Key Variables :

  • Temperature (Δ activation energy ~50 kJ/mol) .
  • Competing ligands (e.g., citrate, phytate) that alter Fe³⁺ bioavailability .

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